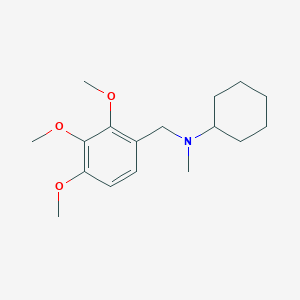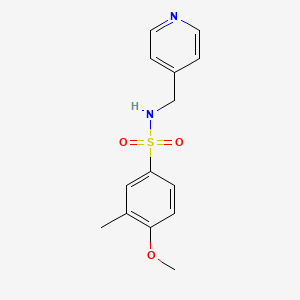![molecular formula C10H13N3O3S B5803507 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrimidinol derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, or bacteria. The compound may also modulate specific neurotransmitter systems in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria in vitro. In animal studies, the compound has shown promising results in reducing tumor growth and improving cognitive function in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is its potential use in drug discovery. The compound has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further studies are needed to overcome these limitations and improve the compound's potential use in drug discovery.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to improve the solubility and stability of the compound, which may improve its efficacy in vivo.
3. Studies to explore the potential use of the compound in the treatment of other diseases, such as viral infections and bacterial infections.
4. Studies to develop analogs of the compound with improved properties, such as increased potency and selectivity.
Conclusion:
In conclusion, 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a promising compound with potential applications in drug discovery. The compound has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. Further studies are needed to elucidate the mechanism of action of the compound and improve its potential use in drug discovery.
Synthesemethoden
The synthesis of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol involves the reaction of 4-chloro-2-morpholin-4-yl-thiazole with 2-(2-hydroxyethyl)thiophene-3-carboxylic acid. The reaction is carried out in the presence of a base and a solvent under specific conditions. The yield of the compound is moderate, and the purity can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in drug discovery. It has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-8-1-2-11-10(12-8)17-7-9(15)13-3-5-16-6-4-13/h1-2H,3-7H2,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBZLKJJYZCGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49829404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)